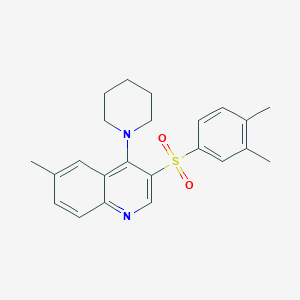

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

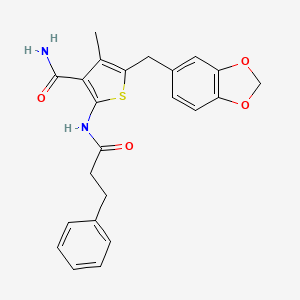

The compound 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a polyfunctionalized quinoline derivative. Quinoline derivatives are known for their diverse pharmacological activities and are components of various synthetic and natural products. The compound is likely to possess interesting chemical and biological properties due to the presence of the sulfonyl group and the piperidinyl moiety attached to the quinoline core.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported using different methodologies. For instance, a four-component one-pot synthesis approach has been used to create polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . This method is advantageous due to its simplicity, cleanliness, and high yield of the desired product. Another synthesis route involves a cascade halosulfonylation of 1,7-enynes to produce 3,4-dihydroquinolin-2(1H)-ones, which is a densely functionalized quinoline structure . This process includes a sulfonyl radical-triggered addition and cyclization sequence, indicating that radical pathways might be applicable in the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often studied using X-ray crystallography and computational methods such as density functional theory (DFT). For example, the crystal structure, spectroscopic, and quantum chemical studies of a novel quinolin-2(1H)-one derivative were carried out to understand its molecular geometry and electronic properties . These studies are crucial for predicting the behavior of the compound in various chemical environments and for designing derivatives with desired properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to their rich electronic structure. The presence of a sulfonyl group can facilitate reactions such as sulfonylation, which is a key step in the synthesis of certain quinoline derivatives . Additionally, the Pictet–Spengler reaction has been used to prepare spiro[isoquinoline-4,4′-piperidine] derivatives, indicating that intramolecular cyclization reactions are possible with these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their substituents. Theoretical calculations, such as DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies . These properties are important for understanding the reactivity and stability of the molecule. Moreover, natural bond orbital analysis can provide insights into hyperconjugative interactions and charge delocalization within the molecule, which are factors that affect its chemical behavior .

科学的研究の応用

Synthesis and Catalysis

Several studies have focused on the synthesis of complex molecules and their reactivity. For instance, Shan et al. (2002) detailed the synthesis of methyloxorhenium(V) complexes and their application in catalyzing sulfoxidation reactions, highlighting the significance of such compounds in synthetic chemistry and potential industrial applications Shan, Ellern, & Espenson, 2002. Khaligh (2014) developed an efficient, halogen-free catalytic method for synthesizing polyhydroquinoline derivatives, showcasing the role of ionic liquids in promoting green chemistry practices Khaligh, 2014.

Photochemical and Electrochemical Studies

Research by Cao et al. (2014) on a twisted-intramolecular-charge-transfer based fluorescent thermometer demonstrates the potential of quinoline derivatives in developing sensors and diagnostic tools with high sensitivity and specificity Cao, 2014. Additionally, Nganga et al. (2017) explored the electrochemical reduction of CO2 catalyzed by Re(pyridine-oxazoline)(CO)3Cl complexes, indicating the role of quinoline derivatives in addressing environmental challenges through CO2 utilization Nganga et al., 2017.

Anticancer and Antiviral Properties

Solomon et al. (2019) designed and synthesized 4-aminoquinoline derived sulfonyl analogs with significant anticancer activities, highlighting the therapeutic potential of quinoline derivatives in oncology Solomon et al., 2019. Selvakumar et al. (2018) investigated the antiviral activity of tetrahydroquinazolin-2-yl morpholine derivatives, presenting a novel approach to combat viral infections Selvakumar et al., 2018.

特性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-7-10-21-20(13-16)23(25-11-5-4-6-12-25)22(15-24-21)28(26,27)19-9-8-17(2)18(3)14-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUKKKNWDKBSDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)

![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)

![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)

![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)